molecular formula C22H27N3O4S2 B1484973 Metopimazine Sulfoxide CAS No. 18181-99-2

Metopimazine Sulfoxide

Cat. No.: B1484973
CAS No.: 18181-99-2
M. Wt: 461.6 g/mol
InChI Key: LYAXSKWQPPYTPV-UHFFFAOYSA-N
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Description

Metopimazine is an antiemetic of the phenothiazine group used to treat nausea and vomiting . It is a peripherally restricted, dopamine D2 receptor antagonist . Metopimazine undergoes high first-pass metabolism that produces metopimazine acid (MPZA), the major circulating metabolite in humans .


Synthesis Analysis

Metopimazine is primarily metabolized by a liver amidase in humans . The formation of MPZA was primarily catalyzed by human liver microsomal amidase . Additionally, human liver cytosolic aldehyde oxidase (AO) catalyzes the formation of MPZA, in vitro, although to a much lesser extent .


Molecular Structure Analysis

The molecular formula of Metopimazine is C22H27N3O3S2 . It is a polycyclic aromatic compound containing a phenothiazine moiety, which is a linear tricyclic system that consists of two benzene rings joined by a para-thiazine ring .


Chemical Reactions Analysis

Metopimazine undergoes high first-pass metabolism that produces metopimazine acid (MPZA), the major circulating metabolite in humans . Neither cytochrome P450 enzymes nor flavin-monooxygenases (FMO) were involved in the formation MPZA .

Scientific Research Applications

1. Transdermal Absorption Enhancement

Metopimazine, a precursor to Metopimazine Sulfoxide, has been studied for its potential in transdermal delivery. Research demonstrates that iontophoresis significantly enhances metopimazine's percutaneous absorption. Chemical enhancers like isopropyl myristate also increase its transdermal transport, suggesting potential for developing transdermal administration methods for this drug (Bounoure et al., 2008).

2. Blood-Brain Barrier Penetration

A study comparing the brain penetration of several antiemetic compounds found that this compound, a metabolite of metopimazine, has significantly lower brain penetration. This feature could be associated with its safety profile, as lower brain penetration may reduce central nervous system side effects (Jolliet et al., 2007).

3. Pharmacokinetics in Children

Metopimazine's pharmacokinetics have been studied in children, where it showed quick absorption and a half-life of 2.18 hours. These findings are crucial for determining appropriate dosages for pediatric use, contributing to safer and more effective treatments in children (Mallet et al., 2015).

4. Molecular Metabolism and Drug Development

A detailed investigation into metopimazine's metabolism revealed that it is primarily metabolized in the liver by microsomal amidase. This distinct metabolic pathway sets it apart from other dopamine D2 antagonists and provides insight for developing new drugs with similar properties (Busby et al., 2021).

Mechanism of Action

Target of Action

Metopimazine Sulfoxide is a potent antagonist of the D2 and D3 dopamine receptors . These receptors are primarily found in the brain and are involved in a variety of functions, including motor control, reward, and cognition . This compound also shows adrenergic alpha1, histamine H1, and serotonin 5HT2a antagonism .

Mode of Action

This compound interacts with its targets, primarily the D2 and D3 dopamine receptors, by binding to these receptors and blocking their activity . This antagonism of the dopamine receptors is thought to underlie its antiemetic and gastroprokinetic effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway. By blocking the D2 and D3 dopamine receptors, this compound can alter the signaling in this pathway, potentially reducing nausea and vomiting .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound undergoes high first-pass metabolism that produces metopimazine acid (MPZA), the major circulating metabolite in humans . The formation of MPZA is primarily catalyzed by human liver microsomal amidase .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the blocking of D2 and D3 dopamine receptors. This can lead to changes in dopamine signaling, which can help to reduce symptoms of nausea and vomiting .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the drug’s metabolism can be affected by the presence of certain enzymes in the liver . Additionally, factors such as the patient’s overall health, age, and other medications can also influence the drug’s action and efficacy.

Safety and Hazards

Metopimazine is harmful if swallowed . In case of skin contact, wash off with soap and plenty of water . If inhaled, move the person to fresh air . If swallowed, rinse mouth with water and do not induce vomiting .

Future Directions

Metopimazine is currently under clinical investigation for the treatment of gastroparesis . It has been used for four decades to treat acute nausea and vomiting . The drug is being repurposed and is additionally under development for use in the United States .

Biochemical Analysis

Biochemical Properties

Metopimazine Sulfoxide plays a significant role in biochemical reactions, particularly as a dopamine D2 receptor antagonist . It interacts with various enzymes and proteins, including liver amidase and aldehyde oxidase, which are involved in its metabolism . The interaction with these enzymes leads to the formation of Metopimazine acid, a major circulating metabolite in humans . Additionally, this compound does not interact with cytochrome P450 enzymes, which differentiates it from other dopamine antagonists .

Cellular Effects

This compound influences various cellular processes, particularly in the context of its antiemetic effects. It exerts its effects by antagonizing dopamine D2 receptors, which are involved in cell signaling pathways related to nausea and vomiting . This interaction affects gene expression and cellular metabolism, leading to reduced nausea and vomiting symptoms . The compound’s selective action on peripheral dopamine receptors minimizes central nervous system side effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to dopamine D2 receptors, inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that trigger nausea and vomiting . Additionally, this compound has been shown to interact with adrenergic alpha1, histamine H1, and serotonin 5HT2a receptors, contributing to its overall antiemetic and gastroprokinetic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable at room temperature and forms quickly when Metopimazine is oxidized . Long-term studies have shown that this compound maintains its antiemetic properties without significant degradation

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively reduces nausea and vomiting without significant adverse effects . At higher doses, toxic effects such as orthostatic hypotension and extrapyramidal symptoms have been observed . These findings highlight the importance of dosage optimization in clinical settings.

Metabolic Pathways

This compound is primarily metabolized by liver amidase, leading to the formation of Metopimazine acid . This metabolic pathway is predominant and involves minimal interaction with cytochrome P450 enzymes . The involvement of aldehyde oxidase in the formation of Metopimazine acid further underscores the unique metabolic profile of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with specific transporters and binding proteins . The compound is rapidly absorbed and distributed, with peak serum concentrations reached within 60 minutes after administration . Its distribution is primarily peripheral, minimizing central nervous system side effects .

Subcellular Localization

This compound is localized primarily in the cytosol and mitochondria of cells . This subcellular localization is influenced by its chemical structure and post-translational modifications . The presence of targeting signals directs this compound to specific cellular compartments, where it exerts its biochemical effects .

Properties

IUPAC Name

1-[3-[(5S)-2-methylsulfonyl-5-oxophenothiazin-10-yl]propyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S2/c1-31(28,29)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)30(21)27)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26)/t30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAXSKWQPPYTPV-PMERELPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC2=C(C=C1)[S@@](=O)C3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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